methyl 3-(2-chloroacetamido)-3-(3,4-dimethoxyphenyl)propanoate
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Overview
Description
Methyl 3-(2-chloroacetamido)-3-(3,4-dimethoxyphenyl)propanoate is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloroacetamido group and a dimethoxyphenyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-chloroacetamido)-3-(3,4-dimethoxyphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde, chloroacetyl chloride, and methyl acrylate.
Formation of Intermediate: The first step involves the reaction of 3,4-dimethoxybenzaldehyde with chloroacetyl chloride in the presence of a base, such as triethylamine, to form an intermediate chloroacetamide.
Addition Reaction: The intermediate is then subjected to an addition reaction with methyl acrylate under controlled conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloroacetamido)-3-(3,4-dimethoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(2-chloroacetamido)-3-(3,4-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The chloroacetamido group may interact with nucleophilic sites in biomolecules, leading to the formation of covalent bonds and subsequent biological effects. The dimethoxyphenyl group may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-bromoacetamido)-3-(3,4-dimethoxyphenyl)propanoate: Similar structure with a bromoacetamido group instead of a chloroacetamido group.
Methyl 3-(2-chloroacetamido)-3-(3,4-dihydroxyphenyl)propanoate: Similar structure with dihydroxyphenyl group instead of dimethoxyphenyl group.
Uniqueness
Methyl 3-(2-chloroacetamido)-3-(3,4-dimethoxyphenyl)propanoate is unique due to the presence of both chloroacetamido and dimethoxyphenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
methyl 3-[(2-chloroacetyl)amino]-3-(3,4-dimethoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5/c1-19-11-5-4-9(6-12(11)20-2)10(7-14(18)21-3)16-13(17)8-15/h4-6,10H,7-8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQIWNUUICHQTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)NC(=O)CCl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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